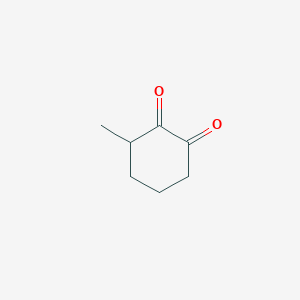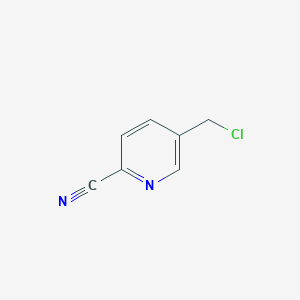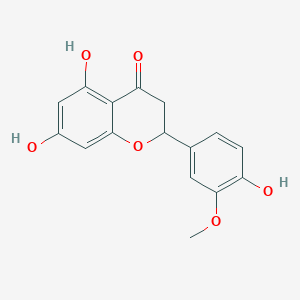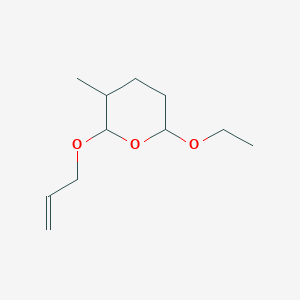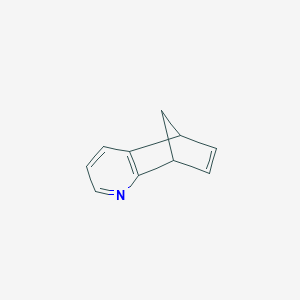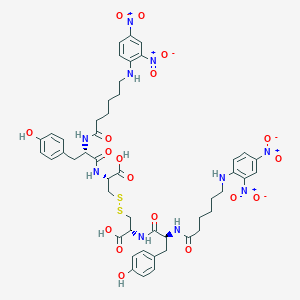
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine (DNP-Cys-Tyr-DNP) is a synthetic peptide that has been widely used in scientific research applications. It is a derivative of the naturally occurring peptide, angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance in the body. DNP-Cys-Tyr-DNP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用機序
DNP-Cys-Tyr-DNP acts as an angiotensin II receptor agonist, which means that it binds to and activates angiotensin II receptors in the body. This activation leads to several downstream signaling pathways, including the activation of phospholipase C and the release of inositol triphosphate and diacylglycerol. These pathways lead to the activation of protein kinase C and the subsequent phosphorylation of various proteins, which ultimately leads to the physiological effects of angiotensin II.
Biochemical and Physiological Effects:
DNP-Cys-Tyr-DNP has been found to have several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and increased sodium retention. It has also been shown to increase blood pressure and enhance the growth of vascular smooth muscle cells. These effects are similar to those of angiotensin II, which suggests that DNP-Cys-Tyr-DNP can be used as a tool to study the physiological effects of angiotensin II.
実験室実験の利点と制限
One of the main advantages of using DNP-Cys-Tyr-DNP in lab experiments is its stability and solubility. It can be easily synthesized and purified, and it remains stable in solution for extended periods of time. However, one of the main limitations of using DNP-Cys-Tyr-DNP is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of DNP-Cys-Tyr-DNP in scientific research. One potential direction is the development of new analogs of DNP-Cys-Tyr-DNP that have improved pharmacological properties, such as increased potency or selectivity for specific angiotensin II receptors. Another potential direction is the use of DNP-Cys-Tyr-DNP in the development of new drugs for the treatment of hypertension and other cardiovascular diseases. Overall, DNP-Cys-Tyr-DNP has proven to be a valuable tool in scientific research and has the potential to advance our understanding of the physiological effects of angiotensin II.
合成法
The synthesis of DNP-Cys-Tyr-DNP involves several steps, including the protection and deprotection of amino acid side chains, coupling of amino acids, and purification of the final product. One of the most commonly used methods for the synthesis of DNP-Cys-Tyr-DNP is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin.
科学的研究の応用
DNP-Cys-Tyr-DNP has been extensively used in scientific research applications, particularly in the field of hypertension and cardiovascular diseases. It has been used as a tool to study the mechanism of action of angiotensin II and its receptors, as well as to investigate the role of angiotensin II in various physiological processes, such as blood pressure regulation, renal function, and fluid balance.
特性
CAS番号 |
104077-25-0 |
|---|---|
製品名 |
N,N'-Bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine |
分子式 |
C48H56N10O18S2 |
分子量 |
1125.1 g/mol |
IUPAC名 |
(2R)-3-[[(2R)-2-carboxy-2-[[(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]ethyl]disulfanyl]-2-[[(2S)-2-[6-(2,4-dinitroanilino)hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H56N10O18S2/c59-33-15-9-29(10-16-33)23-37(51-43(61)7-3-1-5-21-49-35-19-13-31(55(69)70)25-41(35)57(73)74)45(63)53-39(47(65)66)27-77-78-28-40(48(67)68)54-46(64)38(24-30-11-17-34(60)18-12-30)52-44(62)8-4-2-6-22-50-36-20-14-32(56(71)72)26-42(36)58(75)76/h9-20,25-26,37-40,49-50,59-60H,1-8,21-24,27-28H2,(H,51,61)(H,52,62)(H,53,63)(H,54,64)(H,65,66)(H,67,68)/t37-,38-,39-,40-/m0/s1 |
InChIキー |
IOXNNJUNZSFOGF-YKKXUYLKSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CCCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
その他のCAS番号 |
104077-25-0 |
同義語 |
(DCT)2-Cys N,N'-bis((epsilon-((2,4-dinitrophenyl)amino)caproyl)tyrosyl)cystine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)




